molecular formula C10H11N3 B045411 3-(1H-imidazol-1-ylmethyl)aniline CAS No. 120107-85-9

3-(1H-imidazol-1-ylmethyl)aniline

Katalognummer: B045411
CAS-Nummer: 120107-85-9
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: HOZXQBSHRUITCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-imidazol-1-ylmethyl)aniline is a substituted aniline.

Biologische Aktivität

3-(1H-imidazol-1-ylmethyl)aniline, with the molecular formula C10_{10}H11_{11}N3_3 and a molecular weight of approximately 173.21 g/mol, is a compound characterized by the presence of both imidazole and aniline functional groups. This unique structure positions it as a significant candidate in medicinal chemistry and materials science, particularly for its potential biological activities.

Chemical Structure and Properties

The compound features a benzene ring substituted with a 1H-imidazol-1-ylmethyl group, which enhances its chemical reactivity and biological properties. The imidazole ring is prevalent in various clinically relevant drugs, including antifungals and histamine receptor antagonists, while the aniline moiety is common in analgesics and anticonvulsants. This combination suggests that this compound could serve as a versatile building block for synthesizing novel pharmaceuticals with improved efficacy.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown its potential against various bacterial strains, particularly Gram-negative bacteria such as Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) reported as low as 12.5 μg/mL .
  • Antiprotozoal Activity : Related compounds have demonstrated significant antiprotozoal effects, indicating that the imidazole moiety may contribute to this activity .
  • Interaction with Biological Targets : The compound's unique structure allows for interaction with specific receptors or enzymes, suggesting therapeutic applications that warrant further investigation.

Antimicrobial Studies

A study focused on novel thiazolidinone analogues containing the this compound structure revealed significant antibacterial efficacy against Klebsiella pneumoniae. The synthesized compounds were evaluated for their in vitro antimicrobial activity against various pathogens, showing promising results that highlight the importance of the imidazole ring in enhancing biological activity .

CompoundStructureMIC (μg/mL)Activity
8aImidazolylmethyl phenyl12.5Antibacterial
8bTriazolylmethyl phenyl50Antifungal

Structure-Activity Relationship (SAR)

The incorporation of different substituents on the imidazole ring has been studied to optimize biological activity. For instance, variations in methyl substitution have been shown to affect lipophilicity and binding affinity to biological targets, which are crucial for drug design .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

  • Condensation Reactions : Utilizing primary amines and aldehydes under controlled conditions.
  • Multi-component Reactions : Employing eco-friendly solvents like polypropylene glycol (PPG) to facilitate reactions that yield high purity products .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development
3-(1H-imidazol-1-ylmethyl)aniline serves as a valuable building block for synthesizing diverse pharmaceutical compounds. Its structure incorporates both imidazole and aniline functional groups, which are common in many clinically relevant drugs, including antifungals, anti-ulcer medications, and histamine receptor antagonists. The unique combination of these functionalities allows for the development of novel drugs with enhanced efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies
This compound is instrumental in SAR studies, where it can be incorporated into libraries of compounds to evaluate biological activity. By analyzing the effects of different substituents on its pharmacological properties, researchers can identify critical functional groups that contribute to therapeutic effects. This process aids in optimizing drug design for improved potency and specificity.

Case Study: Interaction with Biological Targets
Preliminary interaction studies indicate that this compound may bind to specific receptors or enzymes, suggesting potential therapeutic applications. Ongoing research aims to elucidate these interactions further, which could lead to the development of new treatments.

Materials Science

Organic Light Emitting Diodes (OLEDs)
this compound is utilized in the synthesis of semiconducting materials for OLED applications. Its imidazole group can coordinate with metal ions, allowing for the creation of organometallic complexes that serve as phosphorescent emitters in OLED technology. These materials are crucial for developing efficient light-emitting devices .

Table: Comparison of Imidazole Derivatives in OLEDs

Compound NameApplicationKey Features
This compoundOLEDsActs as a building block for phosphorescent emitters
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)anilineOLEDsEnhances energy gap for blue emission
2-(1H-Imidazol-1-yl)anilineOLEDsDirectly attached imidazole improves stability

Catalysis

Catalytic Applications
The dual functional nature of this compound makes it a promising candidate for catalysis. The imidazole ring can engage in coordination interactions with metal ions, while the aniline moiety can act as a hydrogen bond donor or acceptor. These properties enable the design of catalysts tailored for specific chemical reactions.

Toxicological Studies

Safety Profile
While exploring its applications, it is essential to consider the safety profile of this compound. It has been classified as toxic if swallowed or upon dermal contact, necessitating careful handling during laboratory use .

Eigenschaften

IUPAC Name

3-(imidazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXQBSHRUITCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424305
Record name 3-(1H-imidazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120107-85-9
Record name 3-(1H-imidazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-(3-nitrobenzyl)imidazole (0.5 g, 0.0025 mol) and palladium on charcoal (0.05 g, 10%) in dry ethanol (20 ml) was stirred under an atmosphere of hydrogen for 0.25 h. The reaction mixture was then filtered through Hyflo-supercel, and the ethanol was evaporated under reduced pressure to give a colourless oil. The oil was distilled to yield 1-(3-aminobenzyl)imidazole, b.p. 160°/0.01 mm Hg, which solidified on cooling. Recrystallisation of the solid from toluene gave the product as a white solid, m.p. 75°-76°.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound from Step B above (7.64 g, 27.95 mmoles) was dissolved in methanol (148 mL) and 10% conc. H2SO4 in dioxane (v/v) (380.8 mL) was added. The solution was stirred at 25° C. for 4 h. The solution was diluted with methanol and BioRad AG® 1-X8 (OH−) resin was added until the pH was basic. The resin was filtered off and washed with methanol. The combined filtrates were evaporated to dryness and the residue was chromatographed on silica gel using 2.5% (10% conc. NH4OH in methanol)-dichloromethane as the eluant to give the title compound (4.36 g, 90%): CIMS: m/z 174.25 (MH+); δH (CDCl3), 3.44 (2H, bs, NH2), 5.02 (2H, s, CH2-Im), 6.39 (1H, s, Im-H5), 6.55 (1H, d, Ar—H4), 6.62 (1H, dd, Ar—H5), 6.91 (1H, s, Im-H4), 7.07 (1H, s, Ar—H2), 7.13 (1H, m, Ar—H6) and 7.54 ppm (1H, s, Im-H2); δC (CDCl3) CH2: 50.8; CH: 113.4, 114.8, 117.2, 119.5, 129.8, 130.0, 137.7; C, 137.6, 147.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
148 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
380.8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.